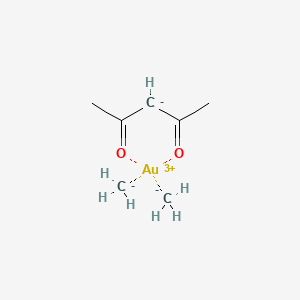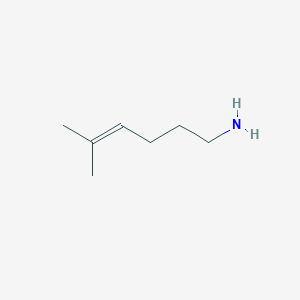
5-Methylhex-4-EN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylhex-4-EN-1-amine is an organic compound with the molecular formula C7H15N. It is an amine with a double bond located at the fourth carbon and a methyl group attached to the fifth carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhex-4-EN-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitrile, 5-Methylhex-4-EN-1-nitrile, using lithium aluminum hydride (LiAlH4) as a reducing agent . Another method involves the reductive amination of 5-Methylhex-4-EN-1-aldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methylhex-4-EN-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Saturated amines
Substitution: Alkylated amines, amides
Scientific Research Applications
5-Methylhex-4-EN-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylhex-4-EN-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function . The compound’s double bond allows it to participate in addition reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Similar Compounds
Hex-4-EN-1-amine: Lacks the methyl group at the fifth carbon, resulting in different reactivity and properties.
5-Methylhexane-1-amine: Saturated version of 5-Methylhex-4-EN-1-amine, lacking the double bond.
5-Methylhex-4-EN-1-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical behavior.
Uniqueness
This compound is unique due to its combination of an amine group, a double bond, and a methyl group. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Properties
CAS No. |
115610-15-6 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
5-methylhex-4-en-1-amine |
InChI |
InChI=1S/C7H15N/c1-7(2)5-3-4-6-8/h5H,3-4,6,8H2,1-2H3 |
InChI Key |
OYSHHNWQHGPFJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


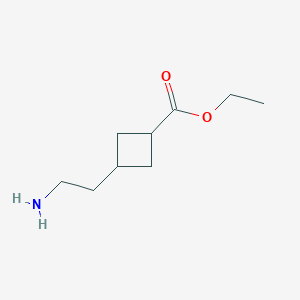
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)furo[3,2-c]pyridine](/img/structure/B12979622.png)
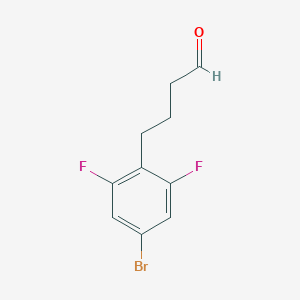
![5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B12979631.png)
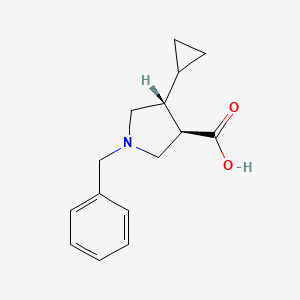
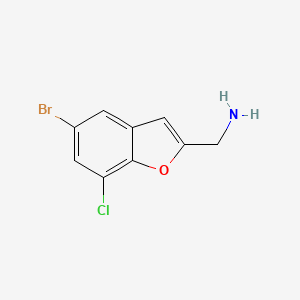
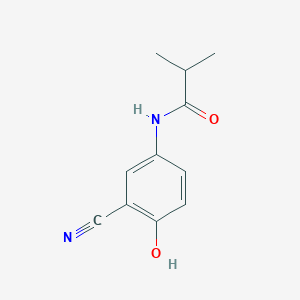
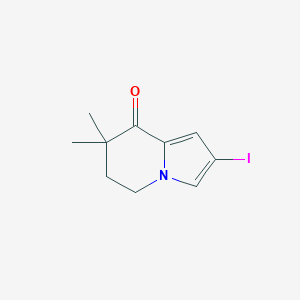
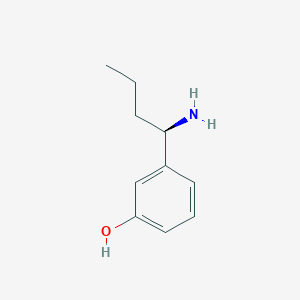
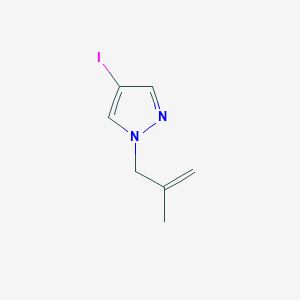
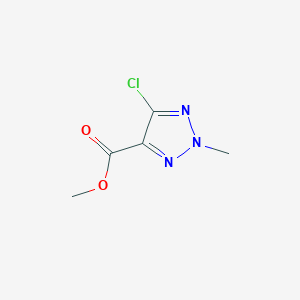
![Methyl 5,6-dihydro-4H-cyclopenta[c]furan-1-carboxylate](/img/structure/B12979710.png)
![Ethyl 3,6,6-trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12979716.png)
